
2,5,6-Trifluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trifluoro-1H-indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trifluoro-1H-indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Industrial Production Methods: Industrial production of fluorinated indoles often employs scalable and cost-effective methods. The use of CF3SO2Na is particularly advantageous due to its low toxicity and ease of handling . Additionally, the use of Selectfluor and other fluorinating agents can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trifluoro-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, FeSO4, DMSO
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: CF3I, CF3SO2Na, Selectfluor
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,5,6-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the development of materials with enhanced stability and lipophilicity.
Mechanism of Action
The mechanism by which 2,5,6-Trifluoro-1H-indole exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy in medicinal applications. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoroindole
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
Comparison: Compared to other fluorinated indoles, 2,5,6-Trifluoro-1H-indole is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical and biological properties. This makes it more effective in applications requiring high stability and lipophilicity .
Properties
Molecular Formula |
C8H4F3N |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
2,5,6-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |
InChI Key |
WLXCTQZFOHIOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


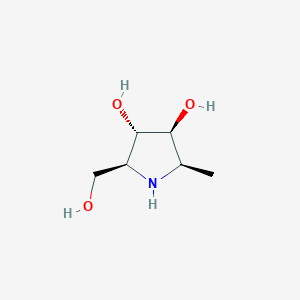
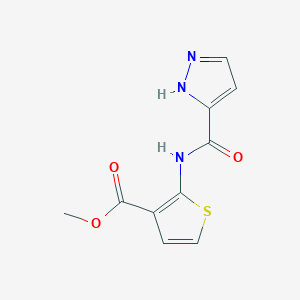

![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
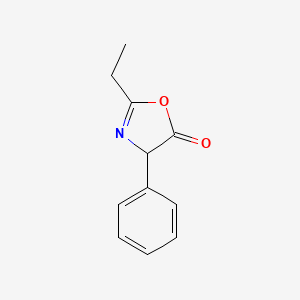
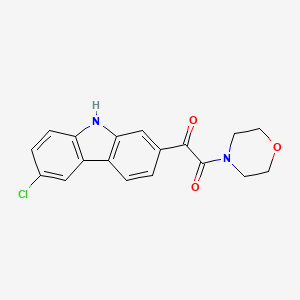
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
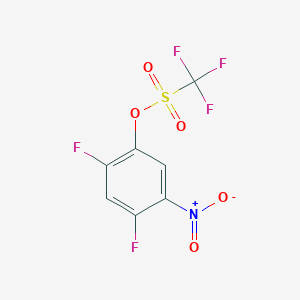

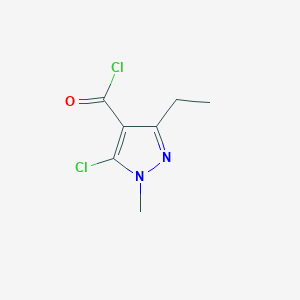
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)
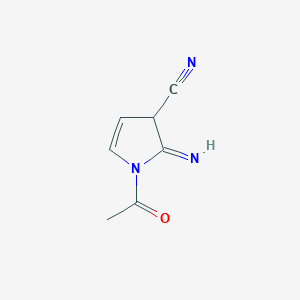
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
